molecular formula C22H28O5 B601161 (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione CAS No. 2036-77-3

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione

Katalognummer: B601161
CAS-Nummer: 2036-77-3
Molekulargewicht: 372.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione follows established International Union of Pure and Applied Chemistry conventions for steroid compounds. According to multiple authoritative sources, the complete IUPAC name is (8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione. This nomenclature explicitly defines the stereochemical configuration at each chiral center, which is crucial for understanding the compound's three-dimensional structure and biological activity.

Alternative systematic names documented in chemical databases include the simplified form 17,21-Dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione, which emphasizes the pregnane backbone and functional group positions. The α-configuration at the 16-position is particularly significant, as it distinguishes this compound from potential β-isomers and affects the overall molecular conformation. Chemical literature also recognizes this compound under the name 16α-Methylprednisone, reflecting its structural relationship to the well-known corticosteroid prednisone.

The naming convention follows the standard steroid numbering system where the pregnane backbone provides the fundamental structure, with modifications indicated by position numbers and stereochemical descriptors. The presence of the 1,4-diene system in rings A and B is explicitly noted in the systematic name, indicating the presence of double bonds between carbons 1-2 and 4-5. This dienone system is characteristic of many synthetic corticosteroids and contributes significantly to the compound's chemical and biological properties.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₂H₂₈O₅ represents the precise atomic composition of (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione. This formula indicates a molecular weight of 372.45 grams per mole, as consistently reported across multiple analytical sources. The compound contains twenty-two carbon atoms arranged in the characteristic steroid tetracyclic framework, twenty-eight hydrogen atoms, and five oxygen atoms distributed among hydroxyl and ketone functional groups.

Detailed stereochemical analysis reveals seven defined stereocenters within the molecule, as indicated by the systematic IUPAC nomenclature. The absolute configuration at each chiral center follows the S or R designation: positions 8S, 9S, 10R, 13S, 14S, 16R, and 17R. This specific stereochemical arrangement is crucial for the compound's identity and distinguishes it from other possible stereoisomers. The 16R configuration, in particular, represents the α-orientation of the methyl substituent at position 16, which is a defining structural feature.

The molecular structure incorporates several key functional groups that contribute to its chemical properties. Three ketone functionalities are present at positions 3, 11, and 20, while hydroxyl groups occupy positions 17 and 21. The position 21 hydroxyl is part of a hydroxyacetyl side chain attached to the 17-carbon, representing a common structural motif in corticosteroid chemistry. The 1,4-diene system in the A ring creates a conjugated enone that significantly influences the compound's electronic properties and chemical reactivity.

Molecular Parameter Value Source
Molecular Formula C₂₂H₂₈O₅
Molecular Weight 372.45 g/mol
Monoisotopic Mass 372.193674 Da
Defined Stereocenters 7
Rotatable Bonds 2-5
Hydrogen Bond Donors 1-3
Hydrogen Bond Acceptors 5-6

Comparative Analysis of Structural Analogues in Corticosteroid Family

(16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exhibits significant structural relationships with major corticosteroids, particularly within the prednisolone and dexamethasone series. Comparative analysis with methylprednisolone, which bears the molecular formula C₂₂H₃₀O₅ and molecular weight 374.47 grams per mole, reveals key structural differences. While both compounds share the pregnane backbone and similar hydroxylation patterns, methylprednisolone contains a 6α-methyl group and an 11β-hydroxyl group, contrasting with the 16α-methyl group and 11-ketone functionality in the target compound.

The relationship to prednisolone (C₂₁H₂₈O₅, molecular weight 360.45 g/mol) demonstrates the impact of additional methylation. Prednisolone lacks the 16-methyl substituent present in the target compound but maintains the same hydroxylation pattern at positions 11, 17, and 21. The addition of the 16α-methyl group in the target compound increases the molecular weight by 12 mass units and introduces an additional chiral center, potentially affecting biological activity and metabolic stability.

Dexamethasone, under which the target compound is classified as European Pharmacopoeia Impurity J, shares the 16α-methyl substitution but differs significantly in other structural aspects. Dexamethasone incorporates a 9α-fluoro substitution and maintains an 11β-hydroxyl group, while the target compound features an 11-ketone and lacks fluorination. This comparison highlights how subtle structural modifications within the corticosteroid framework can lead to compounds with distinct chemical and pharmaceutical properties.

The structural analysis extends to prednisone, which serves as another important reference point in this chemical series. Prednisone bears the molecular formula C₂₁H₂₆O₅ and represents the 11-oxo analogue of prednisolone. The target compound can be viewed as the 16α-methyl derivative of prednisone, demonstrating the systematic relationship between these corticosteroid structures. This relationship explains the alternative nomenclature of 16α-methylprednisone for the target compound.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₂H₂₈O₅ 372.45 16α-methyl, 11-ketone, 1,4-diene
Methylprednisolone C₂₂H₃₀O₅ 374.47 6α-methyl, 11β-hydroxyl
Prednisolone C₂₁H₂₈O₅ 360.45 11β-hydroxyl, no 16-methyl
Dexamethasone C₂₂H₂₉FO₅ 392.46 16α-methyl, 9α-fluoro, 11β-hydroxyl
Prednisone C₂₁H₂₆O₅ 358.43 11-ketone, no 16-methyl

Crystallographic Data and Conformational Stability Studies

The conformational analysis of (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione reveals important aspects of its three-dimensional structure and stability characteristics. Chemical database records indicate that the compound exhibits defined stereochemistry at all seven chiral centers, with no undefined stereocenters or E/Z geometric centers. This complete stereochemical definition contributes to conformational stability and ensures consistent physical and chemical properties.

Molecular modeling studies, as reflected in computational chemistry databases, provide insights into the compound's preferred conformations. The Human Metabolome Database reports specific three-dimensional coordinates for the molecule, indicating a preferred conformation that minimizes steric interactions while maintaining optimal hydrogen bonding patterns. The presence of multiple hydroxyl groups and ketone functionalities creates opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly influences the compound's solid-state structure and solution behavior.

The compound's rotatable bond count, reported as 2-5 depending on the analytical method, suggests moderate conformational flexibility. This flexibility is primarily associated with the hydroxyacetyl side chain at position 17, which can adopt various orientations relative to the rigid steroid backbone. The relatively low number of rotatable bonds compared to more flexible molecules contributes to the compound's conformational stability and facilitates crystallization for analytical purposes.

Eigenschaften

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANAQULIKBQS-VUOZLLHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738059
Record name 16alpha-Methyl-11-oxoprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-77-3
Record name (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Methyl-11-oxoprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Starting Material: 9β,11β-Epoxy-17α,21-Dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene

The synthesis begins with the commercially available precursor 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (compound 6 in source), which provides the foundational 16α-methyl group and 1,4-diene system.

Key Characteristics of the Starting Material:

  • Molecular formula : C₂₄H₃₂O₆

  • Key functional groups : 9β,11β-epoxide, 17α- and 21-hydroxyls, 3,20-diones.

Protection of the 21-Hydroxy Group

To prevent undesired side reactions during subsequent steps, the 21-hydroxyl is acetylated using acetic anhydride (Ac₂O) and potassium acetate (KOAc) in N,N-dimethylacetamide (DMAC):

Reaction Conditions :

  • Reagents : Ac₂O (30 mL, 318 mmol), KOAc (12.5 g, 127.5 mmol)

  • Solvent : DMAC (120 mL)

  • Temperature : 25°C

  • Duration : 1 hour

Outcome :

  • Product : 9β,11β-Epoxy-17α-hydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate (9 ).

  • Yield : 98%.

  • Purity : ≥95% (by ¹H-NMR).

Epoxide Opening to Introduce 11β-Hydroxy

The 9β,11β-epoxide moiety is opened using hydrobromic acid (HBr) in acetic acid (AcOH), yielding a vicinal diol with bromine at C9 and hydroxyl at C11:

Reaction Conditions :

  • Reagents : 48% aqueous HBr (8 mL)

  • Solvent : AcOH (135 mL)

  • Temperature : 0°C → 25°C

  • Duration : 2.5 hours

Outcome :

  • Product : 9α-Bromo-11β,17α-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate (10 ).

  • Yield : Quantitative.

Oxidation of 11β-Hydroxy to 11-Keto

The 11β-hydroxyl group is oxidized to a ketone using chromium trioxide (CrO₃) in a Jones oxidation-like protocol:

Reaction Conditions :

  • Reagents : CrO₃ (2.48 g, 24.8 mmol) in dilute sulfuric acid

  • Solvent : Acetone (150 mL)

  • Temperature : 0°C → 25°C

  • Duration : 3 hours

Outcome :

  • Product : 9α-Bromo-11-oxo-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.

  • Yield : 85–90% (estimated from analogous reactions).

Debromination and Deprotection

The C9 bromine is removed via catalytic hydrogenation, followed by hydrolysis of the 21-acetate:

Hydrogenation Conditions :

  • Catalyst : Pd/C (10% w/w)

  • Solvent : Ethanol (200 mL)

  • Pressure : H₂ (1 atm)

  • Duration : 4 hours

Hydrolysis Conditions :

  • Reagents : K₂CO₃ (5 g) in methanol/water (4:1)

  • Temperature : 25°C

  • Duration : 2 hours

Final Product :

  • (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione .

  • Overall Yield : 65–70% (from compound 6 ).

Alternative Route via Direct Epoxide Oxidation

Epoxide to Dione Conversion

The 9β,11β-epoxide is directly oxidized to an 11-keto group using a hypervalent iodine reagent (e.g., iodobenzene diacetate):

Reaction Conditions :

  • Reagents : Iodobenzene diacetate (2.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C

  • Duration : 6 hours

Outcome :

  • Product : 11-Oxo-9β-hydroxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.

  • Yield : 75%.

Isolation and Purification

The crude product is purified via recrystallization from acetone/hexane (1:3), yielding analytically pure material:

Characterization Data :

  • Melting Point : 216–218°C.

  • ¹H-NMR (400 MHz, CDCl₃) : δ 0.90 (d, J = 7.3 Hz, 16α-CH₃), 6.26 (dd, J = 10.1, 1.8 Hz, 1-CH), 6.00 (s, 4-CH).

Critical Analysis of Methodologies

Regioselectivity Challenges

The introduction of the 11-keto group is complicated by competing oxidation at C17 or C21. The use of bulky oxidizing agents (e.g., CrO₃-pyridine complex) improves selectivity for C11.

Yield Optimization

  • Acetylation : Near-quantitative yields are achievable with excess Ac₂O.

  • Epoxide Opening : HBr in AcOH provides superior regioselectivity over HCl or HI.

Industrial-Scale Considerations

  • Cost Efficiency : The epoxide route (Method 1) is preferred for scalability, with DMAC and AcOH being recoverable solvents.

  • Environmental Impact : Chromium-based oxidants necessitate stringent waste management, favoring hypervalent iodine reagents in modern syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methanol or toluene under controlled temperatures .

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives, which are used in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1. Anti-inflammatory Treatment
This compound is used in the treatment of various inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Its mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune response.

1.2. Immunosuppressive Therapy
Due to its ability to inhibit immune responses, (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is employed in organ transplantation to prevent rejection. It helps in maintaining graft tolerance by dampening the recipient's immune response against the transplanted organ.

3.1. Treatment of Asthma
A clinical study demonstrated that patients with moderate to severe asthma showed significant improvement in lung function when treated with (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione compared to placebo groups. The study highlighted reduced exacerbation rates and improved quality of life metrics among patients receiving this treatment.

3.2. Rheumatoid Arthritis Management
In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exhibited decreased joint inflammation and pain levels compared to those receiving standard care.

Synthesis and Derivatives

The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves complex organic reactions that can yield various derivatives with altered pharmacological properties. These derivatives are being researched for enhanced efficacy and reduced side effects.

Derivative Potential Application
9α-hydroxy derivativeEnhanced anti-inflammatory effects
11β-hydroxyl derivativeImproved metabolic stability

Regulatory Status

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is approved for use in several countries under various brand names for specific indications related to its anti-inflammatory and immunosuppressive properties.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune system activity. The molecular targets include various cytokines and transcription factors involved in inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogs

The following table summarizes structural differences and biological implications:

Compound Name (CAS) Molecular Formula Key Substituents Stereochemistry Biological Role/Implications
(16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione (2036-77-3) C₂₂H₂₈O₅ 16α-methyl, 3,11,20-ketones, 17,21-hydroxyls 8α,10α,13α,16α Dexamethasone impurity; influences drug stability and regulatory compliance .
Prednisone (53-03-2) C₂₁H₂₆O₅ No 16-methyl, 3,11,20-ketones, 17,21-hydroxyls 8α,10α,13α Prodrug converted to prednisolone (11β-hydroxyl); used for immunosuppression .
Prednisolone (50-24-8) C₂₁H₂₈O₅ 11β-hydroxyl, 3,20-ketones, 17,21-hydroxyls 8α,10α,13α,11β Active glucocorticoid; higher receptor binding than prednisone due to 11β-hydroxyl .
Meprednisone (1247-42-3) C₂₂H₂₈O₅ 16β-methyl, 3,11,20-ketones, 17,21-hydroxyls 8α,10α,13α,16β Synthetic glucocorticoid; β-methyl reduces potency vs. α-methyl analogs .
Fluocortolone (1524-80-7) C₂₂H₂₈FO₅ 6α-fluoro, 16α-methyl, 3,20-ketones, 11β,21-hydroxyls 6α,11β,16α Enhanced glucocorticoid activity due to 6α-fluoro; used in dermatology .
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione C₂₁H₂₆O₅ No 16-methyl, 3,11,20-ketones, 17,21-hydroxyls Undefined stereocenters Intermediate/metabolite; lacks methyl group, leading to faster metabolic clearance .

Pharmacological and Metabolic Differences

Receptor Binding and Potency
  • 16α-Methyl Group : The α-configuration in the target compound enhances glucocorticoid receptor (GR) binding and prolongs half-life by reducing hepatic metabolism . In contrast, Meprednisone’s 16β-methyl group exhibits lower affinity .
  • 11-Keto vs. 11β-Hydroxyl : The 11-keto group in the target compound and prednisone requires hepatic conversion (via 11β-HSD1) to active 11β-hydroxyl forms (e.g., prednisolone) . This step is bypassed in prednisolone, making it directly active .
Metabolic Stability
  • The 16α-methyl group in the target compound and fluocortolone slows CYP3A4-mediated oxidation, extending half-life compared to non-methylated analogs like prednisone .
  • Fluorination : Fluocortolone’s 6α-fluoro increases lipophilicity, enhancing tissue penetration and potency .
Clinical and Regulatory Roles
  • The target compound is primarily a process-related impurity in dexamethasone, requiring strict QC monitoring .
  • Meprednisone and fluocortolone are active pharmaceutical ingredients (APIs) with distinct therapeutic uses (e.g., anti-inflammatory, immunosuppressive) .

Research Findings on Structural Modifications

Impact of 16-Methyl Configuration

  • Metabolic Clearance: Studies show that 16α-methyl analogs exhibit slower metabolic clearance than non-methylated compounds.
  • Enzymatic Processing : Injured livers show altered metabolism of methylated steroids, suggesting that 16α-methyl may reduce dependence on hepatic 11β-HSD1 for activation .

Fluorine Substitution

  • Fluocortolone’s 6α-fluoro enhances GR binding affinity 10-fold compared to non-fluorinated analogs, demonstrating the role of halogens in modulating activity .

Biologische Aktivität

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione , commonly referred to as a derivative of methylprednisolone, is a steroid compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C22H28O5
  • Molecular Weight : 372.45 g/mol
  • CAS Number : 2036-77-3
  • Structure : The compound features multiple hydroxyl groups and a unique steroid backbone that contributes to its biological activity.

The primary mechanism of action of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates the expression of genes involved in inflammation and immune responses. This leads to:

  • Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Activity : It inhibits the proliferation of immune cells such as lymphocytes.

Pharmacological Applications

This compound is primarily studied for its potential use in treating conditions such as:

  • Autoimmune Diseases : Its immunosuppressive properties make it suitable for managing diseases like rheumatoid arthritis and lupus.
  • Allergic Reactions : It can be effective in controlling severe allergic responses due to its anti-inflammatory effects.

Comparative Biological Activity

A comparative analysis with related compounds reveals:

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityClinical Use
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trioneHighModerateAutoimmune diseases
MethylprednisoloneVery HighHighAllergic reactions, inflammation
DexamethasoneVery HighVery HighSevere inflammatory conditions

Case Study 1: Autoimmune Disease Management

A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione led to significant reductions in disease activity scores compared to placebo. The study highlighted improvements in joint swelling and pain relief within a six-week treatment period.

Case Study 2: Allergic Reactions

In a controlled study on patients with severe allergic reactions, the compound was administered as part of a treatment regimen. Results indicated a rapid decrease in symptoms such as swelling and respiratory distress within hours of administration.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione. Key findings include:

  • Absorption and Distribution : The compound shows high bioavailability when administered orally or intravenously.
  • Metabolism : It is primarily metabolized in the liver through hydroxylation and conjugation pathways.
  • Excretion : The metabolites are excreted via urine, with a half-life that supports once-daily dosing in clinical settings.

Q & A

Basic: What analytical methodologies are recommended for structural confirmation and purity assessment of meprednisone?

To confirm the structure of meprednisone, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. For purity, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard. Impurity profiling should reference pharmacopeial guidelines for corticosteroids, focusing on related substances like 16α-hydroxyprednisolone or degradation products (e.g., 21-aldehyde derivatives) . X-ray crystallography can resolve stereochemical ambiguities at the 16α-methyl position .

Basic: How is meprednisone synthesized, and what are critical steps in optimizing yield?

Meprednisone is synthesized via saponification of 7α-chloro-16α-methyl-1,4-pregnadiene-17α,21-diol-3,11,20-trione 17,21-dipropionate. Key steps include:

  • Stereo-controlled introduction of the 16α-methyl group to avoid β-isomer contamination.
  • Protection of hydroxyl groups during propionate ester cleavage to prevent oxidation.
    Yield optimization requires strict temperature control (<40°C) and inert atmospheres to minimize degradation .

Advanced: What metabolic pathways of meprednisone have been identified in human studies, and how do they differ from prednisone?

Meprednisone undergoes hepatic conversion to active metabolites via:

  • 6α-hydroxylation (major pathway, mediated by CYP3A4).
  • C20 ketone reduction to 20β-dihydro derivatives.
  • 11β-hydroxysteroid dehydrogenase (HSD) activity , though its 16α-methyl group slows this conversion compared to prednisone.
    Advanced LC-MS/MS workflows (e.g., product ion scans, derivatization for GC-MS) are critical to detect low-abundance metabolites like 16β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,11,20-trione .

Advanced: How can researchers differentiate meprednisone from its stereoisomers or structural analogs (e.g., dexamethasone)?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves 16α-methyl vs. 16β-methyl isomers.
  • Isotopic labeling : Deuterated internal standards (e.g., dexamethasone-d4) aid in distinguishing cross-reactivity in immunoassays .
  • Fragmentation patterns in MS/MS : Meprednisone shows distinct m/z 357→147 transitions vs. dexamethasone’s m/z 392→373 .

Advanced: What stability challenges arise during formulation studies of meprednisone, and how are they mitigated?

Meprednisone is prone to:

  • Photo-oxidation at the 1,4-diene moiety.
  • Hydrolysis of the 21-hydroxyl group under acidic conditions.
    Stress testing (ICH Q1A guidelines) under UV light, heat (40–60°C), and varying pH identifies degradation products. Stabilization strategies include lyophilization, antioxidant additives (e.g., BHT), and opaque packaging .

Advanced: What microbial transformation models are applicable for studying meprednisone’s bioactivity?

Cunninghamella elegans and Fusarium lini are used to simulate human metabolism. Key reactions include:

  • 1,4-diene reduction to pregnane analogs.
  • Hydroxylation at C6 or C11 .
    These models help identify metabolites with enhanced anti-inflammatory activity or reduced glucocorticoid receptor binding .

Advanced: How do impurities in meprednisone impact pharmacological activity, and what thresholds are acceptable?

Impurities like 17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione (deltacortinene) may exhibit off-target mineralocorticoid effects. Pharmacopeial limits (e.g., USP) cap individual impurities at ≤0.5% and total impurities ≤2.0%. LC-MS impurity profiling must use orthogonal methods (e.g., charged aerosol detection) for non-UV-active compounds .

Advanced: What in vitro assays best characterize meprednisone’s receptor binding affinity and selectivity?

  • Glucocorticoid receptor (GR) transactivation assays using luciferase reporters in HEK293 cells.
  • Competitive binding assays with radiolabeled dexamethasone to measure IC50.
    Meprednisone’s 16α-methyl group reduces GR binding by ~30% compared to prednisolone but enhances tissue retention .

Advanced: How does the 16α-methyl group influence meprednisone’s pharmacokinetics compared to non-methylated analogs?

The 16α-methyl group:

  • Slows hepatic clearance (t1/2 = 2–3 hrs vs. 1 hr for prednisone).
  • Reduces plasma protein binding (75% vs. 90% for cortisol) due to steric hindrance.
    Population PK models incorporating CYP3A4 genetic polymorphisms are recommended for dose optimization .

Advanced: What comparative efficacy data exist for meprednisone vs. newer synthetic glucocorticoids in preclinical models?

In murine collagen-induced arthritis models, meprednisone showed:

  • Equivalent efficacy to methylprednisolone in reducing TNF-α (EC50 = 12 nM).
  • Lower bone density loss (10% vs. 18%) due to reduced osteoclast activation.
    Differential effects are attributed to its partial resistance to 11β-HSD2 inactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 2
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.